Methylchloridophosphonic acid butyl ester
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Overview
Description
Methylchloridophosphonic acid butyl ester is an organophosphorus compound that belongs to the class of esters. It is a derivative of phosphonic acid and is commonly used in the synthesis of various organophosphorus compounds. This compound is known for its potent biological activity, making it a promising candidate for applications in medical, environmental, and industrial research.
Mechanism of Action
Mode of Action
The mode of action of Methylchloridophosphonic acid butyl ester is likely to involve a process known as transesterification, which is a common reaction for esters . In this process, the ester interacts with an alcohol in the presence of a catalyst, leading to the formation of a new ester and alcohol. The exact details of this interaction and the resulting changes would depend on the specific targets and the environmental conditions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the metabolism of esters. Ester metabolism involves various enzymes and can lead to the production of alcohols and acids . The downstream effects of these pathways could include changes in cellular signaling and function, although the specifics would depend on the exact nature of the ester and its targets.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its likely mode of action, it could potentially alter cellular signaling and function through its effects on ester metabolism .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the presence of specific enzymes or proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylchloridophosphonic acid butyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphonic acid with butanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methylchloridophosphonic acid butyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution .
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of phosphonic acid and butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides such as sodium t-butoxide.
Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, various esters, and substituted organophosphorus compounds .
Scientific Research Applications
Methylchloridophosphonic acid butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
- Methylphosphonic acid butyl ester
- Ethylphosphonic acid butyl ester
- Methylchloridophosphonic acid ethyl ester
Comparison: Methylchloridophosphonic acid butyl ester is unique due to its specific ester group and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxybutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAUQJMUJWSPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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